molecular formula C16H15NO3S2 B2394196 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide CAS No. 2034264-03-2

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2394196
CAS No.: 2034264-03-2
M. Wt: 333.42
InChI Key: DEWBNQSXLFBJFW-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide is an organic compound that features a complex structure with multiple heterocyclic rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of furan and thiophene rings in its structure suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Intermediate: The initial step involves the reaction of furan-2-carbaldehyde with thiophene-2-carbaldehyde in the presence of a base to form a furan-thiophene intermediate.

    Hydroxylation: The intermediate is then subjected to hydroxylation using a suitable oxidizing agent to introduce the hydroxyl group.

    Acetamide Formation: The hydroxylated intermediate is reacted with thiophene-3-yl acetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the furan and thiophene rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogenation with palladium on carbon (Pd/C).

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide may be studied for its potential bioactivity. Compounds with furan and thiophene rings often exhibit interesting pharmacological properties, including antimicrobial and anticancer activities.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structure suggests it might interact with biological targets in unique ways, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties due to the presence of heterocyclic rings.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furan and thiophene rings could facilitate binding to hydrophobic pockets in proteins, while the hydroxyl and acetamide groups could form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(furan-2-yl)-2-hydroxyethyl)-2-(thiophen-3-yl)acetamide
  • N-(2-(thiophen-2-yl)-2-hydroxyethyl)-2-(furan-3-yl)acetamide
  • N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(furan-3-yl)acetamide

Uniqueness

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide is unique due to the specific arrangement of its furan and thiophene rings, which may confer distinct electronic and steric properties. This uniqueness can lead to different reactivity and interaction profiles compared to similar compounds.

By understanding the detailed synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2-thiophen-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S2/c18-15(9-12-5-8-21-10-12)17-11-16(19,13-3-1-6-20-13)14-4-2-7-22-14/h1-8,10,19H,9,11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWBNQSXLFBJFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)CC2=CSC=C2)(C3=CC=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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